REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][C:4](=O)[CH2:5][C:6](=O)[CH2:7][CH2:8][CH3:9].CO.[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].C[O-].[Na+]>O.C(O)(=O)C>[C:14]([C:16]1[C:17](=[O:18])[NH:19][C:6]([CH2:7][CH2:8][CH3:9])=[CH:5][C:4]=1[CH2:3][CH2:2][CH3:1])#[N:15] |f:3.4|
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
CCCC(CC(CCC)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
sodium methoxide
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-Cyano-4,6-di-n-propyl-2(1H)-pyridinone was prepared
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from isopropyl alcohol-n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80°-85° C.
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(NC(=CC1CCC)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |